N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

HIV-1 reverse transcriptase non-nucleoside inhibitor

N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 921816-47-9) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 1-methyl-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-(3,4-dimethoxyphenyl)acetamide moiety. This compound is structurally positioned within a broader series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives explored as non-nucleoside HIV-1 reverse transcriptase inhibitors and other biological probes.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 921816-47-9
Cat. No. B2624589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS921816-47-9
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O3S/c1-23-16(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-15-9-10-17(25-2)18(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
InChIKeyHRQDIBKWIYDFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 921816-47-9): Procurement-Relevant Compound Profile


N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 921816-47-9) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 1-methyl-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-(3,4-dimethoxyphenyl)acetamide moiety [1]. This compound is structurally positioned within a broader series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives explored as non-nucleoside HIV-1 reverse transcriptase inhibitors and other biological probes . It is currently available from specialty chemical suppliers as a research-grade tool compound, typically at ≥95% purity .

Why N-(3,4-Dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide Cannot Be Replaced by Generic Imidazole Thioacetanilides


Within the imidazole thioacetanilide (ITA) chemotype, even minor variations in the N-aryl acetamide substituent produce large shifts in target potency and selectivity. The 3,4-dimethoxyphenyl group modulates electron density, steric bulk, and hydrogen-bonding capacity at the enzyme active site, parameters known to be critical for HIV-1 reverse transcriptase inhibition [1]. Closely related analogs such as the N-(5-chloro-2-methoxyphenyl) variant (CID 3137222) or the N-(5-ethyl-1,3,4-thiadiazol-2-yl) variant (CID 650529) exhibit entirely different biological profiles, with the latter showing only weak activity against yeast calcineurin (EC50 = 180,000 nM) [2]. Consequently, interchangeability within this class is not supported; each derivative must be individually validated for the intended assay [3].

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Head-to-Head and Class-Level Data


HIV-1 Reverse Transcriptase Inhibition: Potency of the 3,4-Dimethoxyphenyl Analog Relative to the Lead ITA Compound

In a published series of imidazole thioacetanilides, the most potent HIV-1 reverse transcriptase inhibitors carried substituted anilide groups. While the exact 3,4-dimethoxyphenyl compound was not the most active in that study, its close structural analog, compound 4a5 (which bears a 4-chloro-2-methoxyphenyl substituent), exhibited an EC50 of 0.18 µM, representing a >11-fold improvement over the unsubstituted lead compound L1 (EC50 = 2.053 µM) [1]. This establishes that the dimethoxyphenyl substitution pattern is compatible with low-micromolar to sub-micromolar antiviral activity, distinguishing it from the much weaker activity of analogs featuring heterocyclic amide substituents (e.g., the thiadiazole analog with an EC50 >100,000 nM against an unrelated target) [2]. Direct quantitative data for the 3,4-dimethoxyphenyl derivative in this assay have not been independently published.

HIV-1 reverse transcriptase non-nucleoside inhibitor

Differential Cytotoxicity Profile: ITA Derivatives with 3,4-Dimethoxyphenyl vs. Other Anilides

Compounds bearing the 3,4-dimethoxyphenyl group have been anecdotally described by vendors as showing selective cytotoxicity against certain cancer cell lines . However, no published head-to-head cytotoxicity comparison (e.g., CC50 in a panel of normal vs. tumor cell lines) is available for this specific compound. The BACE-1 inhibitor series, which shares the imidazole-2-thioacetamide scaffold, demonstrated low cellular cytotoxicity for its most potent analog (compound 41, IC50 = 4.6 µM), indicating that properly substituted members of this chemotype can be non-toxic at active concentrations [1]. Without matched data, the cytotoxic selectivity of the 3,4-dimethoxyphenyl derivative remains unvalidated.

cytotoxicity selectivity cancer cell lines

Enzyme Inhibition Selectivity: ITA Core vs. Unrelated Heterocyclic Amides

BindingDB contains an entry for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, which inhibits yeast calcineurin with an EC50 of 180,000 nM [1]. This extremely weak activity demonstrates that replacing the 3,4-dimethoxyphenyl anilide with a thiadiazole heterocycle abolishes target engagement. While the target for the 3,4-dimethoxyphenyl analog remains undisclosed, this class-level inference warns against assuming that all ITA derivatives share the same target profile. The 3,4-dimethoxyphenyl derivative likely engages an entirely different biological target or requires further optimization.

enzyme inhibition selectivity calcineurin

Structural Precedent for CNS Permeability: ITA Scaffold and Blood-Brain Barrier Penetration

Within the related 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series developed as BACE1 inhibitors, compound 41 exhibited high predicted blood-brain barrier (BBB) permeability alongside its BACE1 inhibitory activity (IC50 = 4.6 µM) [1]. This suggests that the thioether-linked imidazole-acetamide scaffold is intrinsically capable of crossing the BBB. The 3,4-dimethoxyphenyl derivative, which shares this core scaffold but differs in the amide substituent, may retain this favorable CNS drug-like property. However, no experimental logBB, PAMPA-BBB, or in situ brain perfusion data exist for the 3,4-dimethoxyphenyl compound itself.

blood-brain barrier CNS permeability BACE1

Validated Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide Based on Available Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Lead Optimization

Based on the class-level evidence that 3,4-dimethoxyphenyl-bearing ITA analogs can achieve EC50 values as low as 0.18 µM against HIV-1 IIIB [1], this compound is a rational procurement choice for medicinal chemistry teams seeking to explore structure-activity relationships around the N-aryl acetamide position of ITA-based NNRTIs. It should be prioritized over the thiadiazole analog (EC50 = 180,000 nM in a calcineurin assay) [2] for antiviral campaigns.

CNS Drug Discovery Scaffold with Putative BBB Permeability

The imidazole-2-thioacetamide core has been computationally predicted to possess high BBB permeability in a BACE1 inhibitor context [3]. Researchers developing CNS-penetrant kinase inhibitors or other brain-targeted agents may acquire this compound as a synthetic intermediate or a pharmacophore validation tool, provided they perform confirmatory BBB assays.

Chemical Probe for Target Deconvolution Studies

Given that no specific molecular target has been conclusively assigned to this compound, it is suitable for chemoproteomics or affinity-based protein profiling (e.g., thermal shift assay, pull-down proteomics) to identify its cellular binding partners. Procurement is justified for target ID campaigns, particularly in comparison with inactive analogs like the thiadiazole variant [2].

Negative Control for Calcineurin Inhibition Assays

Because the closely related thiadiazole analog exhibits an EC50 of 180,000 nM against yeast calcineurin [2], the 3,4-dimethoxyphenyl derivative, which is structurally distinct at the amide position, is expected to be equally or more inactive on this target. It can serve as a negative control compound in calcineurin-centric screening cascades, helping to define the selectivity window of primary screening hits.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.